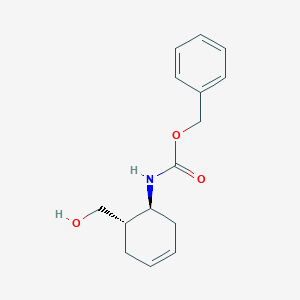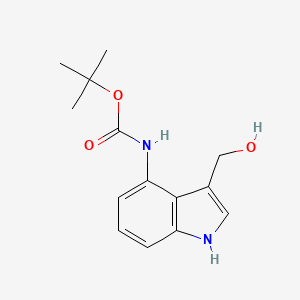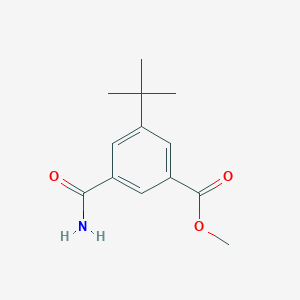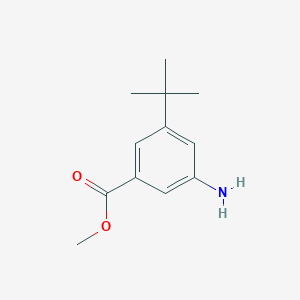![molecular formula C13H23NO4 B1291836 Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 240401-09-6](/img/structure/B1291836.png)
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound mentioned is not directly studied in the provided papers, but related compounds with similar spirocyclic frameworks are discussed. These compounds are of interest due to their potential in accessing chemical spaces complementary to piperidine ring systems, which are prevalent in many biologically active molecules .
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as described for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Another related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, was synthesized using a general procedure for spirocyclic 3-oxotetrahydrofurans, which are useful intermediates for further chemical derivatization . Chiral cyclic amino acid esters, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, were synthesized from corresponding hydroxypipecolic acid ethyl esters via intramolecular lactonization without the need for chiral catalysts or separation by chiral column chromatography .
Molecular Structure Analysis
The molecular structure of related spirocyclic compounds has been elucidated using X-ray diffraction analysis. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed mirror symmetry and a chair conformation for the hexahydropyrimidine ring . Similarly, the structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione were determined, showing isostructural crystallization and stabilization by C-H...O hydrogen bonds .
Chemical Reactions Analysis
The reactivity of spirocyclic compounds is exemplified by the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, which resulted in a mixture of isomeric condensation products due to the presence of an active methylene group . This highlights the potential of such compounds to undergo various chemical transformations, leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the density and space groups of these compounds, which are important for understanding their physical properties . The presence of different functional groups, such as lactone and piperidine rings, influences the chemical properties and reactivity of these molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been utilized in various chemical synthesis processes. For instance, Moskalenko and Boev (2012) described its reaction with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products, highlighting its reactivity and potential in creating biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Meyers et al. (2009) provided efficient synthetic routes to a related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating its utility in deriving novel compounds (Meyers et al., 2009).
NMR Spectroscopy and Absolute Configuration
The compound's structure and stereochemistry have been extensively studied using NMR spectroscopy. Jakubowska et al. (2013) utilized NMR spectroscopy for the assignment of absolute configurations of a similar compound, 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, demonstrating the importance of this technique in determining molecular configurations (Jakubowska et al., 2013).
Crystallographic and Conformational Studies
Crystallographic analysis plays a crucial role in understanding the molecular structure of spirocyclic compounds. Graus et al. (2010) discussed the relationship between molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, including tert-butyl derivatives, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010). Żesławska et al. (2017) conducted a conformational study of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione enantiomers, offering insights into the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in such structures (Żesławska et al., 2017).
Synthesis and Molecular Structure
The compound's molecular structure and synthesis have been a subject of interest. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and characterized it using NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDWHGFENXBNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628012 | |
| Record name | tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
CAS RN |
240401-09-6 | |
| Record name | tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)







